molecular formula C5H11N5 B2637056 N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine CAS No. 26668-70-2

N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B2637056
CAS No.: 26668-70-2
M. Wt: 141.178
InChI Key: YPVUBEWWGNRQAM-UHFFFAOYSA-N
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Description

N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine is an organic compound with the molecular formula C5H11N5. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

The primary target of N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine is DNA synthesis . This compound acts as an inhibitor of DNA synthesis, which is a crucial process for cell division and growth .

Mode of Action

This compound: interacts with the DNA synthesis machinery in cells. By inhibiting DNA synthesis, it prevents the replication of DNA, which is a necessary step for cell division . This inhibition can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells.

Biochemical Pathways

The action of This compound affects the DNA replication pathway. DNA replication is a fundamental process in the cell cycle, and its inhibition can lead to the disruption of several downstream processes, including cell division and growth .

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the inhibition of DNA synthesis. This can lead to cell cycle arrest and cell death, particularly in cells that are rapidly dividing .

Preparation Methods

Synthetic Routes and Reaction Conditions

N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazole with methylating agents under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale methylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N5,N5-dimethyl-1H-1,2,4-triazole-3,5-diamine, while substitution reactions can produce a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine is unique due to its specific methylation pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-N,5-N,1-trimethyl-1,2,4-triazole-3,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5/c1-9(2)5-7-4(6)8-10(5)3/h1-3H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVUBEWWGNRQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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